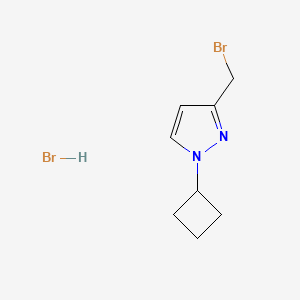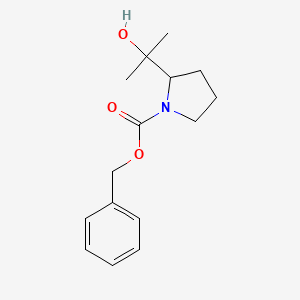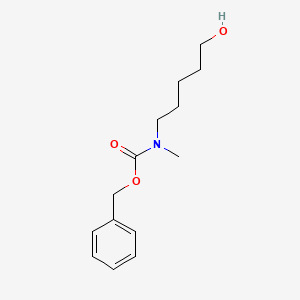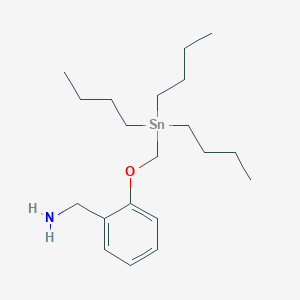
(2-((Tributylstannyl)methoxy)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((Tributylstannyl)methoxy)phenyl)methanamine: is an aromatic amine compound with the IUPAC name [2-(tributylstannylmethoxy)phenyl]methanamine . This compound features a phenyl ring substituted with a methoxy group and a tributylstannyl group, making it a unique organotin compound. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-((Tributylstannyl)methoxy)phenyl)methanamine typically involves the reaction of a phenylmethanamine derivative with a tributylstannyl reagent. One common method involves the use of SnAP (Stannyl Amino Phenyl) reagents, which provide a one-step route to the desired product. The reaction conditions are generally mild, and various aldehyde substrates can be used .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process and ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: (2-((Tributylstannyl)methoxy)phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions with halides or other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Coupling Reactions: It can participate in Stille coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and electrophiles under mild conditions.
Oxidation and Reduction Reactions: Reagents such as lithium aluminium hydride for reduction and various oxidizing agents for oxidation.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Major Products Formed:
Substitution Reactions: Various substituted phenylmethanamine derivatives.
Oxidation and Reduction Reactions: Corresponding oxides or reduced derivatives.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: (2-((Tributylstannyl)methoxy)phenyl)methanamine is used in the synthesis of N-heterocycles through SnAP reagents. These reactions are valuable in the formation of complex organic molecules .
Biology and Medicine: The compound’s unique structure allows it to be used in the development of novel pharmaceuticals and biologically active molecules. Its ability to form stable carbon-carbon bonds makes it a valuable tool in medicinal chemistry .
Industry: In industrial applications, this compound is used in the production of advanced materials and polymers. Its role in coupling reactions makes it a key component in the synthesis of high-performance materials .
Mecanismo De Acción
The mechanism of action of (2-((Tributylstannyl)methoxy)phenyl)methanamine involves its ability to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The tributylstannyl group acts as a nucleophile, facilitating reactions with electrophiles and enabling the formation of complex organic structures .
Comparación Con Compuestos Similares
(Tributylstannyl)methanol: Another organotin compound with similar reactivity but different functional groups.
2-Methoxyphenylmethanamine: Lacks the tributylstannyl group, resulting in different reactivity and applications.
Tributyltin hydride: Used in reduction reactions but lacks the methoxy and phenyl groups.
Uniqueness: (2-((Tributylstannyl)methoxy)phenyl)methanamine is unique due to the presence of both the methoxy and tributylstannyl groups on the phenyl ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C20H37NOSn |
|---|---|
Peso molecular |
426.2 g/mol |
Nombre IUPAC |
[2-(tributylstannylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H10NO.3C4H9.Sn/c1-10-8-5-3-2-4-7(8)6-9;3*1-3-4-2;/h2-5H,1,6,9H2;3*1,3-4H2,2H3; |
Clave InChI |
KEZZUDLZTZKAQO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)COC1=CC=CC=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)
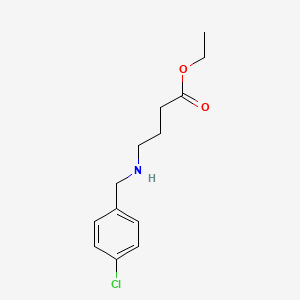
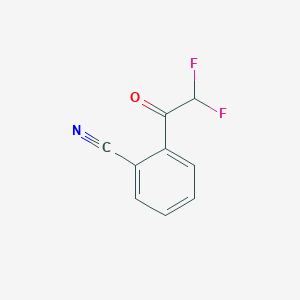

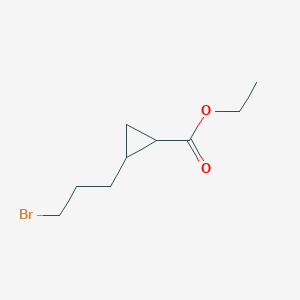
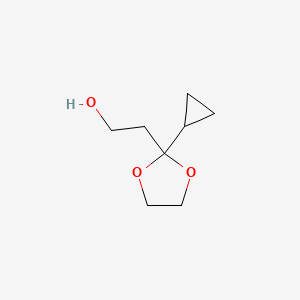
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)


![(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride](/img/structure/B13499689.png)
